molecular formula C14H13Cl2N3O4S2 B2987658 Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-79-2

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2987658
CAS RN: 392317-79-2
M. Wt: 422.3
InChI Key: FQLSUIRBICITFW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (from the ethyl acetate part), a thiadiazole ring, and a dichlorophenoxy group. These functional groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and the dichlorophenoxy group. The ethyl acetate moiety would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, and the dichlorophenoxy group could potentially make it somewhat lipophilic .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and antimicrobial studies of 4-Oxo-thiazolidine derivatives reveal the preparation of various compounds starting from Ethyl (4-chlorophenoxy)acetate. These compounds were characterized by various spectroscopic methods, indicating their potential for further biological evaluation (Patel, Mistry, & Desai, 2009).

  • Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. This research highlighted the synthesis of potent analogs with improved drug-like properties, demonstrating significant in vitro and in vivo activities (Shukla et al., 2012).

Biological Activities

  • The antimicrobial activity of thiazole substituted coumarins, synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, was investigated. These compounds were tested for their antibacterial and antifungal activities, showing promise for further development as antimicrobial agents (Parameshwarappa et al., 2009).

  • A study on the synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide explored the creation of compounds with antimicrobial and surface activities. This research emphasizes the diverse potential applications of these derivatives (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Insecticidal Assessment

  • Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

ethyl 2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S2/c1-2-22-12(21)7-24-14-19-18-13(25-14)17-11(20)6-23-10-4-3-8(15)5-9(10)16/h3-5H,2,6-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSUIRBICITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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